
Pentanoic acid, 2-(1-methylethyl)-, (2S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-methylethyl)pentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-pentenoic acid, with isopropyl bromide in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (2S)-2-(1-methylethyl)pentanoic acid may involve the use of catalytic hydrogenation of 2-(1-methylethyl)pent-2-enoic acid. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1-methylethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions, where halogenation can be achieved using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: 2-(1-methylethyl)pentan-2-one.
Reduction: 2-(1-methylethyl)pentanol.
Substitution: 2-(1-chloroethyl)pentanoic acid.
Scientific Research Applications
Pharmaceutical Applications
Anticonvulsant Properties:
Pentanoic acid derivatives have been investigated for their potential as anticonvulsants. A notable derivative demonstrated significant inhibitory effects on matrix metalloproteinase-2 (MMP-2), which is implicated in various cancers. The compound showed an IC50 value of 17.9 μM against K562 chronic myeloid leukemia cells, indicating its potential as a therapeutic agent in cancer treatment .
Mechanism of Action:
The mechanism involves the compound's ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy . The study highlighted the compound's role in downregulating MMP-2, contributing to its anti-invasive properties.
Flavoring Agent in Food Industry
Flavor Profile Development:
Pentanoic acid, 2-(1-methylethyl)-, has been utilized in the formulation of flavor ingredients for food and e-liquids. Its unique flavor profile contributes to the sensory attributes of various products. A study developed a Flavor Ingredient Wheel that categorizes e-liquids based on their flavor components, including pentanoic acid derivatives .
Application in E-Liquids:
The compound's presence enhances the complexity of flavors in e-liquids, making it a valuable ingredient for manufacturers aiming to create diverse flavor profiles .
Biochemical Research
Volatile Organic Compounds Analysis:
In biochemical research, pentanoic acid derivatives have been analyzed for their volatile organic compounds (VOCs) released from cancer cells. This analysis aids in understanding metabolic changes associated with tumor growth and progression .
Case Study: Colorectal Cancer Research
A study involving Sprague-Dawley rats examined the VOCs released from SW480 colorectal cancer cells. The findings indicated that certain pentanoic acid derivatives could serve as biomarkers for cancer detection and progression monitoring .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings/Results |
---|---|---|
Pharmaceutical | Anticonvulsants | Inhibits MMP-2; induces apoptosis in K562 cells |
Flavoring Agent | Food and e-liquid formulations | Enhances sensory attributes; categorized in Flavor Wheel |
Biochemical Research | Analysis of VOCs from cancer cells | Potential biomarkers for cancer detection |
Mechanism of Action
The mechanism of action of (2S)-2-(1-methylethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Valproic acid: A well-known anticonvulsant with a similar structure but different substituents.
2-methylpentanoic acid: Another derivative of pentanoic acid with a methyl group instead of an isopropyl group.
Uniqueness
(2S)-2-(1-methylethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Pentanoic acid, 2-(1-methylethyl)-, (2S)-, also known as 2-methylpentanoic acid, is a branched-chain fatty acid with significant biological activity. This compound is notable for its presence in various biological systems and its potential therapeutic applications. Understanding its biological activity is crucial for leveraging its benefits in health and medicine.
- Chemical Formula : C₆H₁₂O₂
- Molecular Weight : 116.158 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 195.4 °C
- Melting Point : -85 °C
Metabolism and Biological Role
Pentanoic acid, particularly in its 2-methyl form, is involved in various metabolic pathways. It is primarily generated from the metabolism of L-isoleucine and has been linked to several physiological processes:
- Energy Production : As a short-chain fatty acid (SCFA), it plays a role in energy metabolism by serving as a substrate for mitochondrial beta-oxidation.
- Gut Health : SCFAs like pentanoic acid are known to influence gut microbiota composition and promote intestinal health by serving as energy sources for colonocytes.
Case Studies and Research Findings
-
Impact on Colorectal Cancer :
Research has shown that volatile organic compounds (VOCs), including pentanoic acid derivatives, can be analyzed in colorectal cancer models. In vitro studies indicated that certain concentrations of pentanoic acid derivatives affected cell proliferation and apoptosis in cancer cell lines, suggesting potential roles in cancer therapy . -
Metabolomic Studies :
A study involving fecal microbiota revealed that SCFAs, including pentanoic acid, were significantly different between obese patients with non-alcoholic fatty liver disease (NAFLD) and healthy controls. The altered SCFA profiles were associated with metabolic dysfunctions . -
Toxicological Assessments :
Toxicity studies indicated that pentanoic acid exhibits low toxicity levels with an LD50 greater than 5000 mg/kg in various animal models. This suggests a favorable safety profile for potential therapeutic applications .
The mechanisms through which pentanoic acid exerts its biological effects include:
- Anti-inflammatory Properties : Pentanoic acid has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation associated with metabolic disorders.
- Antimicrobial Activity : Some studies suggest that branched-chain fatty acids can inhibit the growth of certain pathogens, contributing to gut health.
Data Table: Biological Activity Overview
Biological Activity | Description |
---|---|
Energy Substrate | Serves as a substrate for mitochondrial beta-oxidation |
Gut Microbiota Modulation | Influences the composition of gut microbiota, promoting intestinal health |
Cancer Cell Proliferation | Affects proliferation and apoptosis in colorectal cancer cell lines |
Toxicity Profile | Low toxicity (LD50 > 5000 mg/kg), indicating a favorable safety profile |
Anti-inflammatory Effects | Modulates inflammatory pathways, potentially reducing chronic inflammation |
Antimicrobial Properties | Inhibits growth of certain pathogens, contributing to gut health |
Properties
CAS No. |
247182-97-4 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
ODPKTGAWWHZBOY-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCC(C(C)C)C(=O)O |
Origin of Product |
United States |
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